molecular formula C20H27FN4O2 B7011864 N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide

N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide

Cat. No.: B7011864
M. Wt: 374.5 g/mol
InChI Key: KZUWQBQUPSFGPU-UHFFFAOYSA-N
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Description

N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazoloazepine core with a fluoro-methoxyphenyl group, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O2/c1-13(18-15(21)7-6-8-17(18)27-5)23-19(26)25-11-14-10-22-24(4)16(14)9-20(2,3)12-25/h6-8,10,13H,9,11-12H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUWQBQUPSFGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OC)NC(=O)N2CC3=C(CC(C2)(C)C)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazoloazepine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazoloazepine ring system.

    Introduction of the Fluoro-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the fluoro and methoxy groups are introduced onto the phenyl ring.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide linkage, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like FeCl₃.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating biological responses.

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